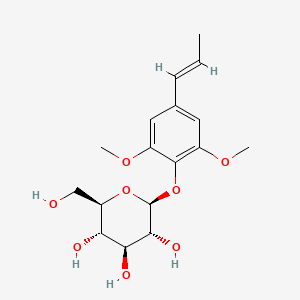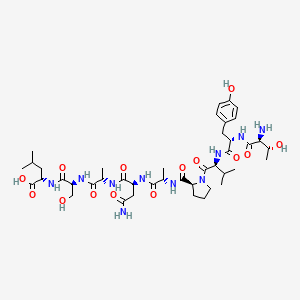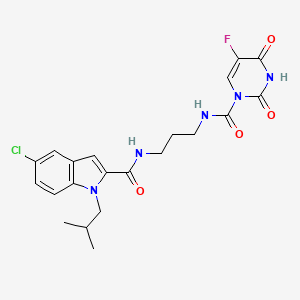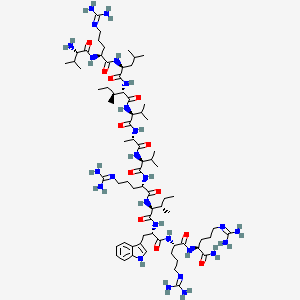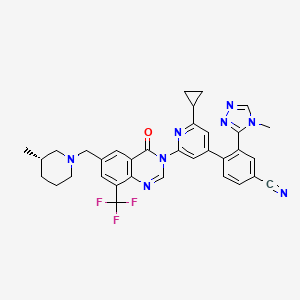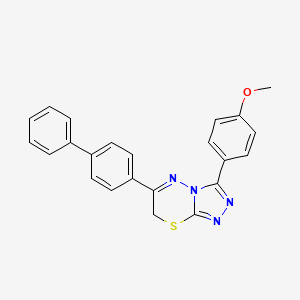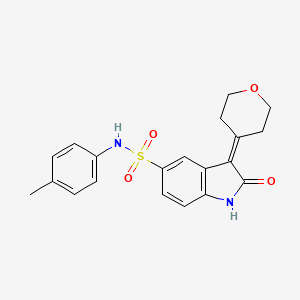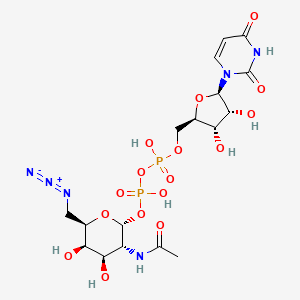
6-Azido-N-acetylgalactosamine-UDP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Azido-N-acetylgalactosamine-UDP is a nucleotide sugar composed of uridine diphosphate (UDP) and 6-azido-N-acetylgalactosamine. This compound is used by glycosyltransferases to transfer N-acetylgalactosamine residues to substrates. It is an important building block for the production of glycoproteins and glycolipids in the body .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-N-acetylgalactosamine-UDP can be achieved through enzymatic nucleotide sugar synthesis. This process involves an enzyme cascade featuring NahK from Bifidobacterium longum and AGX1 from Homo sapiens. The repetitive-batch-mode technology is used to synthesize up to 2.1 grams of the compound, achieving yields up to 97% in five consecutive batch cycles using a single enzyme batch .
Industrial Production Methods
The industrial production of this compound involves optimizing process parameters of the enzyme cascade. The synthesis process demonstrates total turnover numbers (TTNs) between 4.4–4.8 grams of product per gram of enzyme and space-time yields (STYs) ranging from 1.7–2.4 grams per liter per hour. The overall recovery after purification is 81% .
化学反応の分析
Types of Reactions
6-Azido-N-acetylgalactosamine-UDP undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, such as azide-alkyne cycloaddition.
Glycosylation Reactions: It acts as an active sugar donor in the beta-1,3-N-acetylhexaminyltransferase-catalyzed glycosylation of lactose.
Common Reagents and Conditions
Common reagents used in these reactions include alkyne-activated compounds for click chemistry and glycosyltransferases for glycosylation reactions. The conditions typically involve simple buffer systems and may require accessory reagents such as copper or reducing agents .
Major Products Formed
The major products formed from these reactions include glycosylated proteins and glycolipids, which are essential components in various biological processes .
科学的研究の応用
6-Azido-N-acetylgalactosamine-UDP has numerous scientific research applications, including:
作用機序
6-Azido-N-acetylgalactosamine-UDP exerts its effects by serving as a substrate for glycosyltransferases, which transfer N-acetylgalactosamine residues to target molecules. This process is crucial for the synthesis of glycoproteins and glycolipids, which play important roles in cell signaling, immune defense, and other biological processes .
類似化合物との比較
Similar Compounds
Uridine diphosphate N-acetylgalactosamine (UDP-GalNAc): A nucleotide sugar used by glycosyltransferases to transfer N-acetylgalactosamine residues to substrates.
UDP-6-azido-GlcNAc: Another azido sugar used in glycosylation reactions.
Uniqueness
6-Azido-N-acetylgalactosamine-UDP is unique due to its azido group, which allows it to participate in click chemistry reactions. This feature makes it highly valuable for bio-orthogonal labeling and other applications that require specific and efficient chemical modifications .
特性
分子式 |
C17H26N6O16P2 |
|---|---|
分子量 |
632.4 g/mol |
IUPAC名 |
[(2R,3R,4R,5R,6R)-3-acetamido-6-(azidomethyl)-4,5-dihydroxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H26N6O16P2/c1-6(24)20-10-13(28)11(26)7(4-19-22-18)37-16(10)38-41(33,34)39-40(31,32)35-5-8-12(27)14(29)15(36-8)23-3-2-9(25)21-17(23)30/h2-3,7-8,10-16,26-29H,4-5H2,1H3,(H,20,24)(H,31,32)(H,33,34)(H,21,25,30)/t7-,8-,10-,11+,12-,13-,14-,15-,16-/m1/s1 |
InChIキー |
SVLKKCJMKWWPQY-NESSUJCYSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CN=[N+]=[N-])O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CN=[N+]=[N-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


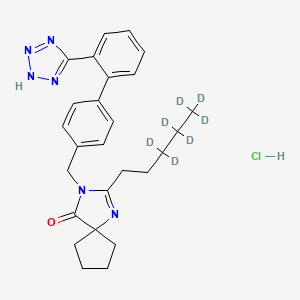
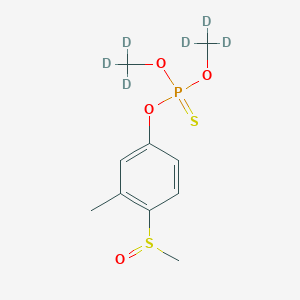
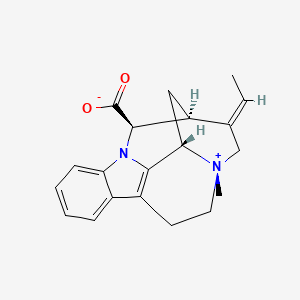
![methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-[(1R,7S,8E,9S,14S,15S,17R)-8-ethylidene-17-methyl-3,11-dioxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-en-15-yl]propoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B12380022.png)
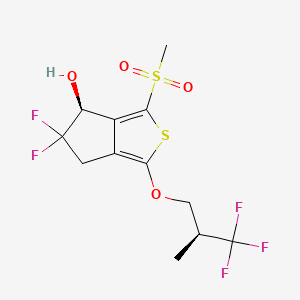
![N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B12380032.png)
![n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12380046.png)
